molecular formula C18H17FN4O4 B2522359 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941942-71-8

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2522359
CAS No.: 941942-71-8
M. Wt: 372.356
InChI Key: FETJHSDGMWARTB-UHFFFAOYSA-N
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Description

The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the pyrido[2,3-d]pyrimidine core, which is achieved through a cyclization reaction. Ethyl 3-aminocrotonate can be condensed with formamide to yield the pyrimidine intermediate. Subsequent methylation and ethoxylation reactions introduce the 5-ethoxy and 1-methyl substituents, respectively. The final step involves the acylation of the resulting intermediate with N-(3-fluorophenyl)acetyl chloride, under mild conditions, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. This might involve the use of continuous flow reactors, automated synthesizers, and high-throughput screening methods to fine-tune reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Can be performed using reagents like potassium permanganate or hydrogen peroxide under controlled conditions. Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride. Substitution: Various electrophilic and nucleophilic reagents can induce substitution reactions on the fluorophenyl or ethoxy groups.

Major Products

Oxidation of the ethoxy group might yield corresponding aldehydes or carboxylic acids Reduction typically affects the carbonyl groups, leading to hydroxyl derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a probe for studying reaction mechanisms.

  • Biology: : Applied in assays to investigate enzyme interactions and cellular responses.

  • Medicine: : Potential use as a pharmacophore for designing new therapeutic agents targeting specific enzymes or receptors.

  • Industry: : Employed in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity. Pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds, 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds might include derivatives with different substituents on the pyrido[2,3-d]pyrimidine core or variations in the fluorophenyl group.

Similar compounds:

  • 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

  • 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

  • 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide

Each of these compounds might exhibit different properties and reactivity based on the specific substituents present, making them useful for a variety of applications in research and industry.

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-3-27-13-7-8-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-5-11(19)9-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETJHSDGMWARTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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